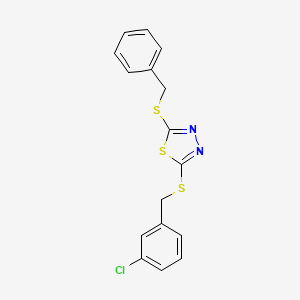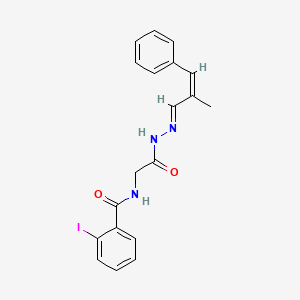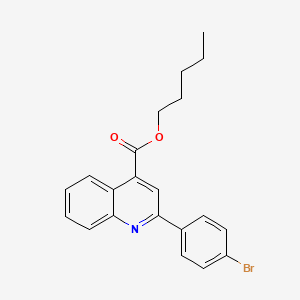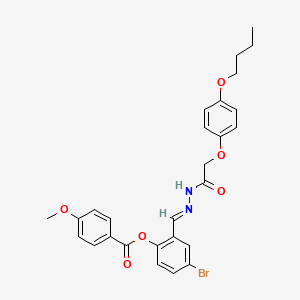![molecular formula C18H18N4O2S B12036803 4-{[(E,2E)-3-(2-Furyl)-2-propenylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12036803.png)
4-{[(E,2E)-3-(2-Furyl)-2-propenylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E,2E)-3-(2-Furyl)-2-propenylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound with a unique structure that includes a furan ring, a triazole ring, and an isopropoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E,2E)-3-(2-Furyl)-2-propenylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The furan ring is then introduced through a condensation reaction with furfural.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-{[(E,2E)-3-(2-Furyl)-2-propenylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The double bonds in the propenylidene group can be reduced to form saturated derivatives.
Substitution: The hydrosulfide group can be substituted with other nucleophiles to form different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the propenylidene group can yield saturated derivatives .
Scientific Research Applications
4-{[(E,2E)-3-(2-Furyl)-2-propenylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{[(E,2E)-3-(2-Furyl)-2-propenylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide
- 4-{[(E,2E)-3-(2-Furyl)-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide
- 4-{[(E,2E)-3-(2-Furyl)-2-propenylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide .
Uniqueness
The uniqueness of 4-{[(E,2E)-3-(2-Furyl)-2-propenylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H18N4O2S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O2S/c1-13(2)24-16-7-3-6-14(12-16)17-20-21-18(25)22(17)19-10-4-8-15-9-5-11-23-15/h3-13H,1-2H3,(H,21,25)/b8-4+,19-10+ |
InChI Key |
CCSVHSTZLODRQG-MOPJDAFUSA-N |
Isomeric SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C=C/C3=CC=CO3 |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC=CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12036722.png)

![2-(biphenyl-4-yl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12036724.png)



![2-Methoxyethyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12036752.png)


![3-Benzo[1,3]dioxol-5-yl-2-cyano-acrylic acid methyl ester](/img/structure/B12036768.png)
![2-(biphenyl-4-yl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12036781.png)
![[4-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12036793.png)
![4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12036805.png)
![5-(2,4-Dichlorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12036811.png)
